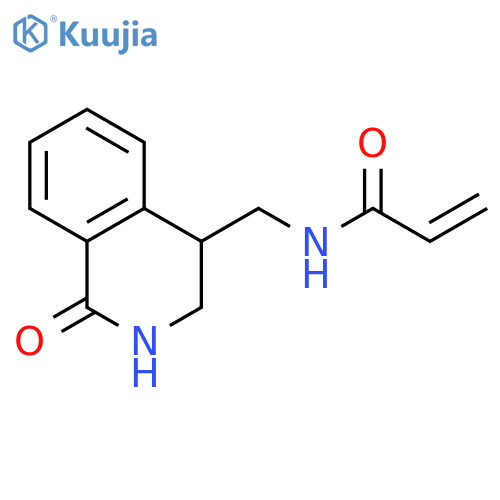Cas no 2411306-82-4 (N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide)

2411306-82-4 structure
商品名:N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]prop-2-enamide
- 2411306-82-4
- EN300-26586342
- Z2738284973
- N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide
- N-[(1,2,3,4-Tetrahydro-1-oxo-4-isoquinolinyl)methyl]-2-propenamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide
-
- インチ: 1S/C13H14N2O2/c1-2-12(16)14-7-9-8-15-13(17)11-6-4-3-5-10(9)11/h2-6,9H,1,7-8H2,(H,14,16)(H,15,17)
- InChIKey: KIDCMMZXKLGIML-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C2=C(C(=O)NC1)C=CC=C2)(=O)C=C
計算された属性
- せいみつぶんしりょう: 230.105527694g/mol
- どういたいしつりょう: 230.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 58.2Ų
じっけんとくせい
- 密度みつど: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 544.1±43.0 °C(Predicted)
- 酸性度係数(pKa): 14.16±0.40(Predicted)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586342-0.05g |
N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]prop-2-enamide |
2411306-82-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
2411306-82-4 (N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide) 関連製品
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
